(1Z)-N-hydroxy-6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-imine
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Overview
Description
6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME typically involves the reaction of a ketone or aldehyde with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective, making it suitable for the synthesis of various oxime derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by controlling the reaction temperature, pH, and the concentration of reactants. The use of catalysts such as aniline derivatives can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form nitriles or amides, depending on the starting material.
Reduction: Reduction of the oxime group can lead to the formation of amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology
In biological research, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This makes them valuable in the development of antidotes for nerve agents .
Medicine
Medicinally, oximes have been explored for their potential as therapeutic agents. They exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, oximes are used in the production of polymers and as stabilizers in various chemical processes .
Mechanism of Action
The mechanism of action of 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME involves its interaction with molecular targets such as enzymes. For instance, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate inhibitor . This reactivation process involves the formation of a transient oxime-enzyme complex, which then releases the active enzyme.
Comparison with Similar Compounds
Similar Compounds
- Pralidoxime
- Obidoxime
- HI-6
- Trimedoxime
- Methoxime
Uniqueness
Compared to other oximes, 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME is unique due to its specific structural features and the presence of the piperidinylmethyl group. This structural uniqueness may confer distinct reactivity and biological activity, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C18H23N3O |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(NZ)-N-[6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H23N3O/c22-20-17-6-4-5-14-15-11-13(7-8-16(15)19-18(14)17)12-21-9-2-1-3-10-21/h7-8,11,19,22H,1-6,9-10,12H2/b20-17- |
InChI Key |
OFHAKUROIWTVEA-JZJYNLBNSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC\4=C3CCC/C4=N/O |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=NO |
Origin of Product |
United States |
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